9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
Description
This compound is a polycyclic heterocyclic system featuring a tricyclo[9.4.0.0²,⁷]pentadecahexaene core fused with a 2,3-dimethylphenyl substituent at the 9-position and two ketone groups (8,10-dione). The compound’s synthesis and characterization likely involve advanced crystallographic techniques (e.g., SHELX software for refinement ) and spectroscopic methods.
Properties
IUPAC Name |
6-(2,3-dimethylphenyl)benzo[d][2]benzazepine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-8-7-13-20(15(14)2)23-21(24)18-11-5-3-9-16(18)17-10-4-6-12-19(17)22(23)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFONNLWLKUCEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione typically involves multiple steps starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The introduction of the 2,3-dimethylphenyl group can be achieved through a Friedel-Crafts alkylation reaction. The final steps often involve oxidation or reduction reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and selectivity, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent, and pH to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers or other materials can enhance their properties, such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-8-one
- Key Differences :
- Substituents: Methoxy groups at positions 3 and 15, methyl at position 10.
- Functional Groups: Single ketone (8-one) vs. dual ketones (8,10-dione) in the target compound.
- Aromaticity: The heptaenyl system includes an additional double bond compared to the hexaene backbone of the target compound.
- Synthesis : Prepared via carbene insertion reactions, with crystallographic data resolved using SHELXTL .
Desloratadine (13-Chloro-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene)
- Key Differences :
- Structural Impact : The absence of dione groups reduces electron deficiency, altering solubility and receptor binding.
Heterocyclic Systems with Azatricyclic Cores
10-Hydroxycarbazepine (9-Hydroxy-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide)
Mollicellin C (7,14-Dihydroxy-6-methoxy-4,12-dimethyl-5-(3-methylbut-2-enoyl)-10-oxo-2,9-dioxatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7,12,14-hexaene-15-carbaldehyde)
- Key Differences :
Spiro and Diazatricyclic Analogues
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-azaspiro[4.5]decane-6,10-dione
JAK2 Inhibitor (1-(3,4-Diazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaen-5-yl)-N3-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine)
- Key Differences :
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents/Functional Groups | Applications/Significance | References |
|---|---|---|---|---|
| Target Compound | Tricyclo[9.4.0.0²,⁷]pentadecahexaene | 2,3-Dimethylphenyl, 8,10-dione | Under investigation | [7, 18] |
| 3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadecaheptaen-8-one | Tricyclo[9.4.0.0²,⁷]pentadecaheptaene | Methoxy, methyl, ketone | Crystallography studies | [7] |
| Desloratadine | Azatricyclo[9.4.0.0³,⁸]pentadecahexaene | Chlorine, piperidinylidene | Antihistamine | [18] |
| 10-Hydroxycarbazepine | Azatricyclo[9.4.0.0³,⁸]pentadecahexaene | Carboxamide, hydroxyl | Anticonvulsant metabolite | [13, 17] |
| Mollicellin C | Dioxatricyclo[9.4.0.0³,⁸]pentadecahexaene | Hydroxy, methoxy, prenyl, carbaldehyde | Antifungal natural product | [12] |
| JAK2 Inhibitor | Diazatricyclo[9.4.0.0²,⁷]pentadecahexaene | Triazole, benzoannulenyl | Kinase inhibition | [8, 16] |
Key Findings and Implications
- Structural Flexibility : The tricyclo[9.4.0.0²,⁷]pentadecahexaene core allows diverse substitutions (e.g., diones, aryl groups) that modulate electronic properties and bioactivity.
- Synthetic Challenges : Complex ring systems often require specialized methods, such as carbene insertion or spirocyclization, with SHELX programs critical for structural validation .
- Pharmacological Potential: Analogues like desloratadine and JAK2 inhibitors demonstrate the therapeutic relevance of azatricyclic frameworks in drug discovery .
Biological Activity
The compound 9-(2,3-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione , commonly referred to as a derivative of azatricyclo compounds, has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.
Chemical Structure
The IUPAC name of the compound indicates its complex structure involving multiple cyclic systems and functional groups. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2 |
| Molecular Weight | 288.41 g/mol |
| SMILES Representation | Cc1cccc(c1)N2C=O |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Studies suggest that it may influence:
- Enzyme Inhibition : The compound has shown potential inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in specific diseases.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting cognitive functions and mood regulation.
Pharmacological Implications
Research indicates that derivatives of azatricyclo compounds may have applications in treating neurodegenerative diseases and certain cancers. The following pharmacological effects have been reported:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated a strong ability to scavenge free radicals, suggesting potential use in formulations aimed at reducing oxidative stress-related conditions.
Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells against apoptosis induced by toxic agents. This suggests its potential utility in treating conditions like Alzheimer’s disease.
Study 3: Enzyme Inhibition Profile
The compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders. Results showed effective inhibition of enzymes such as phospholipase A2, indicating a potential mechanism for reducing lipid accumulation in cells.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
